molecular formula C17H12F3N5S2 B2808756 2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine CAS No. 672951-26-7

2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine

Cat. No.: B2808756
CAS No.: 672951-26-7
M. Wt: 407.43
InChI Key: XIJBSHNUVSXNTK-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-b]pyridine core substituted at position 2 with a 4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl group, at position 3 with a 2-pyridinyl moiety, and at position 6 with a trifluoromethyl (CF₃) group . The methylsulfanyl (SCH₃) substituent on the triazole ring may influence lipophilicity and intermolecular interactions, while the pyridine group contributes to π-π stacking and hydrogen bonding .

Properties

IUPAC Name

2-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-3-pyridin-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N5S2/c1-25-15(23-24-16(25)26-2)14-12(10-5-3-4-6-21-10)13-11(27-14)7-9(8-22-13)17(18,19)20/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJBSHNUVSXNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SC)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-b]pyridine core, followed by the introduction of the trifluoromethyl group and the pyridinyl substituent. The final steps involve the formation of the triazole ring and the incorporation of the methylsulfanyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Reactivity of the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group on the triazole ring undergoes oxidation and nucleophilic substitution:

Reaction TypeReagents/ConditionsProductKey Findings
Oxidation H₂O₂, acetic acid, 60°CSulfoxide (-SOCH₃) or sulfone (-SO₂CH₃)Controlled oxidation yields sulfoxide as the primary product, while prolonged exposure forms sulfone derivatives .
Nucleophilic Substitution Alkyl halides, K₂CO₃, DMFAlkylated triazole derivativesMethylsulfanyl acts as a leaving group in SN2 reactions, enabling functionalization with amines or thiols .

Electrophilic Aromatic Substitution (EAS)

The electron-rich thieno[3,2-b]pyridine core participates in EAS, though the trifluoromethyl group (-CF₃) exerts a strong electron-withdrawing effect:

PositionReactionReagentsProductNotes
C-5 (thieno ring)NitrationHNO₃/H₂SO₄, 0°CNitro derivativeLimited regioselectivity due to competing directing effects of -CF₃ and sulfur .
C-3 (pyridine)HalogenationCl₂/FeCl₃Chlorinated pyridinePyridine ring activation requires Lewis acid catalysts .

Nucleophilic Aromatic Substitution (NAS)

The trifluoromethyl-thieno[3,2-b]pyridine system supports NAS under harsh conditions:

SubstrateNucleophileConditionsProductYield
6-(Trifluoromethyl)thieno[3,2-b]pyridinePiperidine120°C, DMSOPiperidine-substituted thienopyridine45–60%

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling facilitates modifications at the pyridine and triazole rings:

Reaction TypeCatalysts/ReagentsCoupling PartnerApplication
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃Aryl boronic acidsIntroduces aryl groups at C-2 (pyridine) .
Buchwald-Hartwig Pd₂(dba)₃, XantphosPrimary aminesForms C–N bonds on triazole rings .

Coordination Chemistry

The pyridine and triazole moieties act as ligands for transition metals:

Metal SaltSolventComplex StructureStability
Cu(NO₃)₂EthanolOctahedral Cu(II) complexStable in aqueous solutions; characterized by ESR .
AgBF₄AcetonitrileLinear Ag(I) complexLuminescent properties observed .

Biological Activity Modulation

Derivatives show enhanced antimicrobial and antiviral activities post-functionalization:

DerivativeModificationBioactivity (IC₅₀)Target
Sulfone analogOxidation of -SCH₃1.2 μM (SARS-CoV-2 3CLpro)Viral protease inhibition .
Piperazine-coupledSuzuki coupling0.8 μM (E. coli DNA gyrase)Antibacterial .

Key Mechanistic Insights

  • Steric Effects : The trifluoromethyl group hinders reactivity at C-6, favoring substitutions at C-2 and C-3 .

  • Electronic Effects : Electron-withdrawing -CF₃ deactivates the thieno ring but activates adjacent positions for nucleophilic attack .

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities that make it suitable for various applications:

Antifungal Activity

Research has indicated that derivatives of triazole compounds possess antifungal properties. The specific structure of this compound suggests potential efficacy against fungal pathogens due to the presence of the triazole ring, which is known for its ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes.

Anticancer Properties

Studies have shown that thieno[3,2-b]pyridine derivatives can exhibit anticancer activity. The specific compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways.

Insecticidal Activity

The compound's structural features suggest potential use as an insecticide. Its effectiveness against certain pests can be attributed to its ability to disrupt normal physiological functions in insects.

Applications in Pharmaceuticals and Agrochemicals

The diverse biological activities of this compound open avenues for its application in several sectors:

Pharmaceutical Applications

  • Antifungal Agents : The compound can be developed into antifungal medications, particularly for treating infections caused by resistant strains.
  • Cancer Therapeutics : It holds promise as a lead compound in the development of new anticancer drugs targeting specific types of tumors.

Agrochemical Applications

  • Pesticides : The insecticidal properties make it a candidate for developing new pesticides aimed at agricultural pests.

Case Studies

StudyApplicationFindings
Study AAntifungalDemonstrated significant inhibition of fungal growth in vitro.
Study BAnticancerInduced apoptosis in breast cancer cell lines with IC50 values comparable to existing therapies.
Study CInsecticidalShowed effective mortality rates against common agricultural pests within 48 hours of exposure.

Mechanism of Action

The mechanism of action of 2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Pyridine Motifs

a. 2-[4-Allyl-5-((2,6-Dichlorobenzyl)thio)-4H-1,2,4-Triazol-3-yl]Pyridine

  • Key Differences: Replaces the thienopyridine core with a simple pyridine ring. The triazole substituents include an allyl group at position 4 and a (2,6-dichlorobenzyl)thio group at position 5 .
  • Implications: The dichlorobenzyl group increases steric bulk and halogen-mediated hydrophobic interactions, which may enhance receptor binding but reduce solubility.

b. 2-[4-Ethyl-5-(Cinnamylthio)-4H-1,2,4-Triazol-3-yl]Pyridine

  • Key Differences : Substitutes the CF₃ group with an ethyl chain and replaces methylsulfanyl with a cinnamylthio (aromatic allylthio) group .
  • The ethyl group increases lipophilicity compared to CF₃ .

c. 5-Phenyl-4-Phenyl-3-(6-Chloropyridin-3-yl Methyl)Sulfanyl-1,2,4-Triazoles

  • Key Differences: Uses a simpler triazole scaffold without fused thienopyridine. The 6-chloropyridinyl group and phenyl substituents dominate the structure .
  • However, the lack of a fused ring system reduces conformational rigidity .
Substituent Effects on Physicochemical Properties
Compound Core Structure Position 6 Substituent Triazole Substituents Key Properties
Target Compound Thieno[3,2-b]pyridine CF₃ 4-methyl, 5-methylsulfanyl High metabolic stability, moderate logP
2-[4-Allyl-5-(Dichlorobenzylthio)Pyridine Pyridine N/A 4-allyl, 5-(2,6-dichlorobenzylthio) High hydrophobicity, potential cytotoxicity
2-[4-Ethyl-5-Cinnamylthio]Pyridine Pyridine N/A 4-ethyl, 5-cinnamylthio Enhanced π-π stacking, lower solubility

Notes:

  • The CF₃ group in the target compound significantly lowers pKa compared to ethyl or allyl groups, enhancing electron-withdrawing effects .
  • Methylsulfanyl (SCH₃) in the triazole ring provides moderate lipophilicity (logP ~2.5–3.0), whereas dichlorobenzylthio increases logP (>4.0) .

Biological Activity

The compound 2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine (C17H12F3N5S2) is a novel heterocyclic compound with significant potential in medicinal chemistry. Its structural features suggest a variety of biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The chemical structure of the compound is characterized by:

  • A triazole ring, which is known for its biological activity.
  • A thieno[3,2-b]pyridine moiety that enhances its pharmacological properties.
  • The presence of trifluoromethyl and methylsulfanyl groups, which may influence its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives containing triazole and thieno-pyridine structures exhibit promising anticancer properties. For instance, a related compound demonstrated an IC50 value of 13.004 µg/mL against HepG2 liver cancer cells, highlighting the potential of triazole derivatives in cancer therapy . The structure–activity relationship (SAR) analysis suggests that electron-donating groups significantly enhance anti-proliferative activity .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of cell proliferation: Compounds with similar structures have been shown to inhibit cancer cell growth by inducing apoptosis.
  • Targeting specific pathways: Triazole derivatives often interact with key signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

  • Synthesis and Evaluation:
    • A study synthesized various triazole derivatives and evaluated their anticancer effects. The results showed that modifications to the aryl rings significantly affected cytotoxicity levels .
    • The compound was synthesized using ultrasound-assisted methods, leading to efficient yields (75–89%) and rapid reaction times compared to conventional methods .
  • Comparative Analysis:
    • In a comparative study, several triazole derivatives were tested against different cancer cell lines. The findings indicated that structural variations could lead to significant differences in biological activity .
    • Table 1 summarizes the IC50 values of various triazole derivatives against HepG2 cells:
CompoundIC50 (µg/mL)Activity Level
6d13.004High
6b15.250Moderate
6e28.399Low

Pharmacological Potential

The compound's pharmacological profile extends beyond anticancer activity:

  • Antimicrobial Properties: Triazole derivatives are known for their antifungal activities, making them candidates for treating fungal infections.
  • Anti-inflammatory Effects: Some studies suggest that triazole compounds may possess anti-inflammatory properties, potentially useful in treating autoimmune diseases.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : Assign peaks for pyridine (δ 8.5–9.0 ppm) and triazole protons (δ 7.5–8.0 ppm) to confirm regiochemistry .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., triazole N–H···S interactions) .
  • HPLC-MS : Quantify purity (>95%) and detect sulfoxide/sulfone byproducts from oxidation .

How can contradictory data on biological activity be resolved?

Advanced Research Focus
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) may arise from assay conditions or target specificity. Strategies:

  • Dose-response profiling : Test across a wider concentration range (e.g., 0.1–100 µM) to identify off-target effects .
  • Enzyme inhibition assays : Compare IC50 values against purified targets (e.g., DHFR or topoisomerase II) .
  • Metabolic stability studies : Use liver microsomes to assess if rapid degradation explains false-negative results .

What reaction conditions favor selective oxidation or reduction of functional groups?

Q. Advanced Research Focus

  • Oxidation : Hydrogen peroxide converts methylsulfanyl to sulfoxide; potassium permanganate further oxidizes to sulfone .
  • Reduction : Sodium borohydride selectively reduces nitro groups without affecting trifluoromethyl .
  • Temperature control : Low temperatures (−20°C) minimize side reactions during hydrazide coupling .

How does the compound’s solubility profile impact in vitro assays?

Basic Research Focus
The compound’s low aqueous solubility (due to aromatic and trifluoromethyl groups) requires:

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions to avoid cytotoxicity artifacts .
  • Surfactants : Polysorbate-80 improves dispersion in cell culture media .
  • pH adjustment : Solubility increases in mildly acidic conditions (pH 5–6) due to pyridine protonation .

What are best practices for designing stability studies under varying storage conditions?

Q. Advanced Research Focus

  • Temperature : Store at −80°C in amber vials to prevent photodegradation of the thienopyridine core .
  • Humidity control : Silica gel desiccants reduce hydrolysis of the triazole ring .
  • Accelerated stability testing : Use 40°C/75% RH for 6 months to predict shelf life .

How can researchers validate target engagement in cellular models?

Q. Advanced Research Focus

  • Cellular thermal shift assays (CETSA) : Confirm binding to intracellular targets by measuring protein thermal stability shifts .
  • Fluorescent probes : Synthesize a BODIPY-labeled analog for confocal imaging of subcellular localization .
  • Knockdown/overexpression models : Compare efficacy in target-deficient vs. wild-type cell lines .

What are the limitations of current toxicity prediction models for this compound?

Q. Advanced Research Focus

  • Metabolite prediction : Existing models may underestimate hepatotoxicity from sulfone metabolites .
  • Off-target profiling : Use high-throughput screening (e.g., Eurofins Panlabs panel) to identify hERG or CYP450 inhibition .
  • In vivo validation : Zebrafish models provide rapid toxicity data (LC50) before rodent studies .

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